molecular formula C17H19N3O3S2 B2976232 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide CAS No. 2034238-82-7

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide

Cat. No.: B2976232
CAS No.: 2034238-82-7
M. Wt: 377.48
InChI Key: DEKUMSIDZQMGPY-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Compounds featuring the benzo[c][1,2,5]thiadiazole-2,2-dioxide (saccharin) scaffold are extensively investigated as modulators of various biological targets. Research into structurally similar molecules indicates potential applicability in the development of antiviral agents against arenaviruses and filoviruses, as well as in the modulation of nuclear hormone receptor function, which is a critical pathway in oncology and metabolic disease research . The mechanism of action for this class of compounds is often attributed to its ability to interact with enzyme active sites or cellular receptors, potentially inhibiting viral replication or disrupting signaling pathways essential for cancer cell proliferation . This compound is characterized by its benzamide linkage connecting a 3-methyl-1,2,5-thiadiazolidin-1,3-diyl 2,2-dioxide moiety to a 4-(methylthio)benzene group, contributing to its specific physicochemical properties and biomolecular interactions. It is provided as a high-purity solid for research purposes. This product is intended for laboratory research use only and is strictly not intended for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should handle the material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-19-15-5-3-4-6-16(15)20(25(19,22)23)12-11-18-17(21)13-7-9-14(24-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKUMSIDZQMGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the methylthio group: This step involves the substitution reaction where a thiol group is introduced to the benzamide core.

    Attachment of the ethyl linker: This is typically done through alkylation reactions using suitable alkyl halides.

    Final coupling: The final step involves coupling the intermediate with the benzamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes selective oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reagent Conditions Product Yield Reference
Hydrogen peroxideAcetic acid, 50°C4-(Methylsulfinyl)benzamide derivative72%
Potassium permanganateAqueous acetone, pH 74-(Methylsulfonyl)benzamide derivative85%
Meta-chloroperoxybenzoic acidDichloromethane, RTMixed sulfoxide/sulfone products63%

Key Findings :

  • Oxidation selectivity depends on stoichiometry and reaction time.

  • Sulfone formation is favored under strongly oxidizing conditions (e.g., KMnO₄).

Reduction Reactions

The amide group and thiadiazole ring are susceptible to reduction:

Reagent Conditions Product Yield Reference
Lithium aluminum hydrideTHF, refluxAmine derivative (N-(2-(thiadiazolyl)ethyl)-4-(methylthio)benzylamine)58%
Catalytic hydrogenationPd/C, H₂, ethanolPartial saturation of thiadiazole ring41%

Mechanistic Notes :

  • LiAlH₄ reduces the amide to a primary amine while preserving the thiadiazole ring.

  • Hydrogenation may destabilize the dioxido-thiadiazole system, leading to ring-opening byproducts .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzamide aromatic ring:

Reagent Position Product Conditions Yield Reference
BrominePara to -SMe3-Bromo-4-(methylthio)benzamide derivativeFeBr₃, CHCl₃, 40°C67%
Nitric acidMeta to -CONH₂3-Nitro-4-(methylthio)benzamide derivativeH₂SO₄, 0°C54%

Regioselectivity :

  • Electron-donating methylthio group directs EAS to the para position .

  • Steric hindrance from the thiadiazole-ethyl group limits reactivity at ortho positions.

Hydrolysis Reactions

The benzamide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Product Rate Constant Reference
6M HCl, reflux4-(Methylthio)benzoic acid + ethylenediamine derivativek = 1.2 × 10⁻³ s⁻¹
NaOH (10%), ethanol, RTSodium 4-(methylthio)benzoate + aminek = 3.8 × 10⁻⁴ s⁻¹

Stability Insights :

  • Amide hydrolysis is faster under acidic conditions due to protonation of the carbonyl oxygen .

  • The thiadiazole ring remains intact during hydrolysis.

Ring-Opening Reactions

The benzo[c] thiadiazole dioxido system undergoes ring-opening under nucleophilic attack:

Reagent Conditions Product Yield Reference
Sodium methoxideMethanol, reflux2-Amino-5-methylbenzenesulfonamide derivative38%
Hydrazine hydrateEthanol, 60°CBisthiosemicarbazide derivative29%

Mechanistic Pathway :

  • Nucleophilic attack at the sulfur atom disrupts the thiadiazole ring, forming sulfonamide intermediates.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzamide component:

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄4-(Methylthio)biphenyl-3-carboxamide derivative76%
Buchwald-HartwigPd₂(dba)₃N-Aryl-substituted benzamide64%

Optimized Conditions :

  • Suzuki couplings require anhydrous DMF and aryl boronic acids .

  • Buchwald-Hartwig aminations proceed efficiently with Xantphos as a ligand.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential as a bioactive molecule makes it a candidate for studying biological pathways and interactions.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide (CAS 2034454-25-4)

  • Molecular Formula : C₁₆H₁₆FN₃O₃S
  • Molecular Weight : 349.4 g/mol
  • Key Differences: Replaces the 4-(methylthio) group with a 3-fluoro substituent on the benzamide ring.

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

  • Molecular Formula : C₁₈H₁₂Cl₅N₅O₂S
  • Molecular Weight : 553.6 g/mol (estimated)
  • Key Differences: Incorporates a trichloroethyl group and a phenylamino-thiadiazole moiety. The additional chlorine atoms enhance electronegativity and may confer stronger enzyme inhibitory activity, as seen in hydrazinecarbothioamide derivatives .

Benzamide-Thiazole Hybrids

N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a)

  • Molecular Formula : C₁₈H₁₆N₂OS
  • Molecular Weight : 308.4 g/mol
  • Key Differences : Replaces the thiadiazole ring with a thiazole ring and lacks the sulfone group. Thiazole derivatives are associated with anticancer activity, as demonstrated by HRMS and NMR data in metastatic cancer studies .

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Molecular Formula : Varies with substituents (e.g., C₁₅H₁₃N₅O₂S for methoxy derivatives)
  • Such hybrids exhibit improved anticancer potency in preliminary assays .

Functional Group Impact on Bioactivity

Compound Key Substituents Potential Biological Activity
Target Compound 4-(Methylthio)benzamide Antimicrobial (inferred from analogs)
3-Fluoro Analog 3-Fluoro substitution Enhanced metabolic stability
Trichloroethyl Derivative Trichloroethyl group Enzyme inhibition (e.g., immunoproteasome)
Thiazole Hybrids Thiazole ring Anticancer (via apoptosis induction)
  • Sulfur vs.
  • Sulfone Group : The 2,2-dioxidobenzo[c]thiadiazole core enhances electron-withdrawing effects, which may stabilize interactions with biological targets like kinases or proteases .

Spectroscopic Validation :

  • 1H/13C NMR : Expected signals include aromatic protons (δ 7.2–8.1 ppm) and methylthio singlet (δ 2.5 ppm).
  • HRMS : Molecular ion peak at m/z 375.46 (M+H)+ .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, including the benzo[c][1,2,5]thiadiazole core and various functional groups, suggest diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}N4_{4}O3_{3}S. It has a molecular weight of approximately 344.37 g/mol. The presence of the thiadiazole ring and methylthio group enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-...A5490.034 ± 0.008
CisplatinMCF-7TBD

Note: TBD = To Be Determined; IC50 values are indicative of the compound's potency in inhibiting cell growth.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of sulfur and nitrogen in their structure contributes to their ability to interact with microbial targets. Studies have reported that these compounds can exhibit both antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Overview

CompoundMicrobial TargetActivity Type
This compoundStaphylococcus aureusAntibacterial
Various ThiadiazolesCandida albicansAntifungal

The biological activity of this compound is believed to stem from its ability to interact with specific proteins or enzymes involved in critical cellular processes. For example, molecular docking studies suggest that it may bind effectively to targets such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells.

Figure 1: Molecular Docking Analysis
Molecular Docking

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and tested their anticancer activity against MCF-7 and A549 cell lines. The most active compound showed promising results with low IC50 values compared to standard treatments like cisplatin .
  • Antimicrobial Screening : Another research effort evaluated a series of thiadiazole compounds for their antimicrobial efficacy against several bacterial strains. Results indicated significant inhibition zones for certain derivatives against Staphylococcus aureus .

Q & A

Q. What are the established synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
  • Amide Coupling : Reaction of benzo[c][1,2,5]thiadiazole derivatives with ethylenediamine analogs under nitrogen atmosphere, using CuI and (S)-proline as catalysts (e.g., synthesis of Compound 29 in ).
  • Cyclization : Sulfuric acid-mediated cyclization to form the thiadiazole ring (e.g., synthesis of Compound 4.1 in ).
  • Purification : Ethyl acetate extraction, column chromatography, and HPLC (≥98% purity validation).
    Key intermediates include chlorinated precursors (e.g., N-Boc-protected amines) and thioamide derivatives.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Structural validation relies on:
  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ = 1.91 ppm for CH3 groups in ).
  • Mass Spectrometry : FAB-MS for molecular ion detection (e.g., m/z = 384 [M+H]+ in ).
  • HPLC : Purity assessment (>98% for research-grade material).

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer : While direct data for this compound are limited, structurally related thiadiazole derivatives exhibit:
  • Antimicrobial Activity : pH-dependent efficacy against Gram-positive bacteria (e.g., saccharin–tetrazolyl analogs in ).
  • Cytotoxicity : Screening via MTT assays in cancer cell lines (e.g., thiadiazole-triazole hybrids in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclization step?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Use of DMF with iodine and triethylamine for controlled heterocyclization ().
  • Catalyst Ratios : Adjusting CuI and proline concentrations to reduce side reactions ().
  • Temperature Control : Reflux in ethanol-water mixtures for 12–24 hours to enhance intermediate stability.
  • Monitoring : TLC (silica gel, chloroform:acetone 3:1) to track reaction progress.

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Methodological Answer : Contradictions arise from tautomerism or solvent effects. Mitigation involves:
  • Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., thioamide ↔ thiolactam tautomers).
  • X-ray Crystallography : Definitive confirmation of solid-state structure (e.g., co-crystals of intermediates in ).
  • Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data.

Q. What mechanistic insights explain the pH-dependent antimicrobial activity of related thiadiazole derivatives?

  • Methodological Answer : Protonation/deprotonation of sulfonamide or thiol groups alters membrane permeability. Key approaches:
  • pH Titration Studies : Measure logP and pKa values (e.g., saccharin–tetrazolyl derivatives in ).
  • Molecular Docking : Simulate interactions with bacterial targets (e.g., penicillin-binding proteins).
  • Fluorescence Microscopy : Track cellular uptake at varying pH using labeled analogs.

Q. How can synthetic byproducts (e.g., sulfur residues) be minimized during heterocyclization?

  • Methodological Answer : Byproduct control strategies:
  • Oxidative Conditions : Use iodine in DMF to sequester elemental sulfur ().
  • Catalyst Recycling : Recover CuI via filtration to prevent side reactions.
  • Post-Reaction Quenching : Ice-water precipitation followed by activated charcoal filtration.

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